N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15N5O2S2 and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
This compound is pivotal in the synthesis of various heterocyclic structures, demonstrating its utility in organic chemistry. Schmeyers and Kaupp (2002) described its role in the formation of heterocycles via cascade reactions, emphasizing its importance in creating 2-iminothiazoles, thioparabanic acids, and other functionalized heterocycles through one-pot syntheses with excellent atom economy (Schmeyers & Kaupp, 2002).
Antitumor and Antimicrobial Activities
Research into its derivatives has shown promising antitumor and antimicrobial activities. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, exhibiting considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, Borad et al. (2015) developed derivatives that acted as potent antibacterial agents, underlining the compound's versatility in pharmaceutical chemistry (Borad, Bhoi, Parmar, & Patel, 2015).
Synthesis of Benzimidazole–Thiazole Derivatives
The compound serves as a foundation for synthesizing benzimidazole–thiazole derivatives with anticancer properties. Nofal et al. (2014) detailed the synthesis of such derivatives, noting their promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Antioxidant Applications
Additionally, its derivatives have been explored as antioxidants for oil base stocks, highlighting its potential in industrial applications. Basta et al. (2017) prepared and evaluated benzimidazole derivatives, finding them effective as antioxidants for local base oil, which could have implications for enhancing oil stability and performance (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S2/c1-25-18(27)17-16(11-6-2-3-7-12(11)21-17)24-20(25)28-10-15(26)23-19-22-13-8-4-5-9-14(13)29-19/h2-9,21H,10H2,1H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSVNRZIGTZCLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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